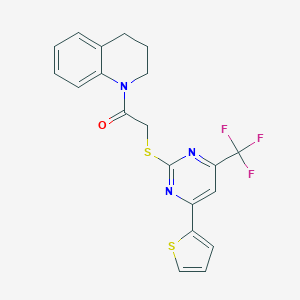![molecular formula C20H18ClN3O4S2 B284377 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)
2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide, also known as ACT-246475, is a small molecule drug that has been studied for its potential therapeutic effects. This compound belongs to the class of thiazolidinone derivatives and has been shown to have promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and has been implicated in various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. The compound has also been shown to inhibit the proliferation and migration of cancer cells. In addition, it has been shown to reduce fibrosis in animal models of liver and lung disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide in lab experiments is its specificity for BRD4. This allows researchers to study the effects of inhibiting this protein without affecting other cellular processes. However, one limitation is that the compound has not yet been studied in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide. One area of interest is the potential use of the compound in the treatment of cancer. Preclinical studies have shown promising results in various types of cancer, including leukemia, lymphoma, and solid tumors. Another area of interest is the potential use of the compound in the treatment of fibrotic diseases, such as liver and lung fibrosis. Further studies are needed to determine the safety and efficacy of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide in humans.
Méthodes De Synthèse
The synthesis of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide involves the reaction of 2-amino-4-chlorobenzoic acid with thionyl chloride to form 2-chloro-4-chlorobenzoyl chloride. This compound is then reacted with N-(4-chlorophenyl)acetamide and allyl isothiocyanate to form the desired product.
Applications De Recherche Scientifique
2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide has been studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects in preclinical studies. The compound has been studied in animal models of rheumatoid arthritis, multiple sclerosis, and cancer.
Propriétés
Formule moléculaire |
C20H18ClN3O4S2 |
|---|---|
Poids moléculaire |
464 g/mol |
Nom IUPAC |
2-[2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O4S2/c1-2-12-24-19(26)17(13-18(25)22-15-10-8-14(21)9-11-15)29-20(24)23-30(27,28)16-6-4-3-5-7-16/h2-11,17H,1,12-13H2,(H,22,25) |
Clé InChI |
BIVFPLDPSWNIAH-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
SMILES canonique |
C=CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Fluoro-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-N-thiophen-2-ylmethyl-acetamide](/img/structure/B284294.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284295.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B284296.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methylacetamide](/img/structure/B284297.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B284298.png)

![N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284300.png)
![Methyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B284301.png)
![N-(2,6-dichlorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284302.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B284310.png)
![N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284313.png)
![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
